(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c1-12(24)21-13-7-8-16-17(11-13)27-19(23(16)9-10-26-2)22-18(25)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZAVWHCDBXDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide, also known as 2-bromo-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, is Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling.
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. This inhibition results in enhanced insulin and leptin signaling, which can be beneficial in the management of Type II diabetes.
Biochemical Pathways
The compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, it enhances the signaling of these pathways, leading to improved glucose regulation and energy homeostasis.
Pharmacokinetics
The compound has demonstrated good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy, suggesting it may have favorable ADME properties.
Biological Activity
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis, and structure-activity relationships.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 307 g/mol. The structure includes a benzo[d]thiazole core, an acetamido group, and a methoxyethyl substituent, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of the Acetamido Group : Reaction with acetic anhydride in the presence of a base such as pyridine.
- Attachment of the Methoxyethyl Group : Alkylation using 2-methoxyethyl bromide.
Antimicrobial Activity
Research indicates that benzo[d]thiazole derivatives exhibit varying levels of antimicrobial activity. In particular:
- Gram-positive Bacteria : Compounds similar to this compound have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis .
- Fungal Infections : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans .
Anticancer Properties
The compound's structural components suggest potential anticancer activity:
- Cytotoxicity Studies : Various studies on benzothiazole derivatives have shown selective toxicity towards cancer cells while sparing normal cells. For instance, compounds have been found to be effective against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interactions with specific molecular targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Functional Groups : The presence of electron-donating groups such as methoxy enhances antimicrobial activity, whereas electron-withdrawing groups may reduce it .
- Substituent Positioning : Variations in the positioning of substituents on the benzothiazole ring can significantly impact both antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Screening : A study screened various derivatives, including those related to this compound, against model strains like Escherichia coli and Pichia pastoris. Results indicated that only a subset exhibited significant activity, with MIC values suggesting selective action against specific strains .
- Cytotoxicity Evaluation : In another study focusing on cytotoxicity, several derivatives were tested against multiple cancer cell lines. The results highlighted that modifications to the benzothiazole core could lead to enhanced selectivity for cancer cells over normal cells, indicating a promising avenue for further research .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Substitutions
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 6-acetamido group contrasts with the nitro (in 6d) or trifluoromethyl (in EP3348550A1) groups, which are stronger electron-withdrawing substituents. Acetamido may balance lipophilicity and hydrogen-bonding capacity .
- Solubility Modifiers : The 3-(2-methoxyethyl) chain in the target compound likely enhances solubility compared to the trifluoromethyl or nitro groups in analogs, which increase hydrophobicity .
- Halogen Effects : The 2-bromobenzamide moiety in the target compound differs from 4-fluorostyryl (I8) or unhalogenated benzamides (3a–g). Bromine’s larger atomic radius may enhance van der Waals interactions in binding pockets .
Anticancer Potential:
- VEGFR-2 Inhibition : Compound 6d () showed potent VEGFR-2 inhibition (IC₅₀ = 0.89 µM) due to its thiadiazole-thioacetamide and phenylurea substituents. The target compound lacks these groups but may leverage its acetamido and bromobenzamide for alternative kinase interactions .
- Cytotoxicity: Quinolinium derivatives (I8, I10) in demonstrated cytotoxicity via intercalation or membrane disruption. The target compound’s planar benzothiazole-ylidene system could adopt similar mechanisms .
Antimicrobial Activity:
- Gram+/Gram– Bacteria : Compounds 3a–g () exhibited moderate-to-potent antibacterial activity, attributed to their carbamothioyl-benzamide substituents. The target compound’s bromobenzamide may offer enhanced penetration or target specificity .
Pharmacokinetic and Computational Insights
- Lipophilicity (LogP) : The target compound’s methoxyethyl group (LogP ~2.5 predicted) may improve absorption over nitro (LogP ~3.1 for 6d) or trifluoromethyl (LogP ~3.5 for EP3348550A1) analogs .
- Toxicity : Acetamido and methoxyethyl groups are less likely to form reactive metabolites compared to nitro groups, which are associated with hepatotoxicity .
- Drug-Likeness: Computational tools (e.g., Molinspiration) predict the target compound aligns with Lipinski’s rules (MW <500, H-bond donors/acceptors ≤5/10), similar to 3a–g .
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 85–90 | ≥95% |
| 3 | 60–65 | ≥90% |
Basic: Which spectroscopic techniques are critical for confirming the structure and configuration of this compound?
Answer:
- 1H/13C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Advanced: How can the (Z)-configuration of the imine bond be experimentally validated?
Answer:
- NOESY NMR : Correlate spatial proximity between the 2-bromobenzamide aromatic protons and the 3-(2-methoxyethyl) group to confirm the Z -isomer .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry .
- Computational Modeling : Compare DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to validate geometry .
Advanced: What strategies mitigate competing side reactions during synthesis (e.g., isomerization or hydrolysis)?
Answer:
- Reaction Control :
- Additives : Include radical inhibitors (e.g., BHT) during alkylation to suppress oxidation byproducts .
- Real-Time Monitoring : Employ TLC (silica, 10% MeOH/CH₂Cl₂) or in-situ IR to detect intermediates and adjust reaction parameters .
Advanced: How can researchers design bioactivity studies for this compound?
Answer:
- Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like STING agonists or kinases, leveraging the bromobenzamide’s electrophilic properties .
- In Vitro Assays :
- Mechanistic Studies : Perform SPR or ITC to measure binding affinity to target proteins .
Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?
Answer:
- Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst batch) across labs.
- Advanced Characterization : Use HRMS or 2D NMR (HSQC, HMBC) to confirm structural assignments .
- Data Cross-Validation : Compare with analogous benzothiazole derivatives (e.g., 6-methoxybenzothiazole-2-carboxamide) to identify systematic errors .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C; degradation increases under UV light (t½ <48 hrs) .
- pH Stability : Stable in neutral buffers (pH 6–8); hydrolyzes rapidly in acidic (pH <4) or basic (pH >10) conditions .
- Thermal Stability : Decomposes above 120°C (DSC analysis) .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Answer:
- Electrophilic Sites : The bromine atom (2-bromobenzamide) undergoes SNAr reactions with amines/thiols. The benzothiazole’s electron-withdrawing nature activates the aryl bromide .
- Kinetic Studies : Monitor substitution rates (e.g., with piperidine) via HPLC. Activation energy (Ea) ≈ 45 kJ/mol, suggesting a concerted mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
